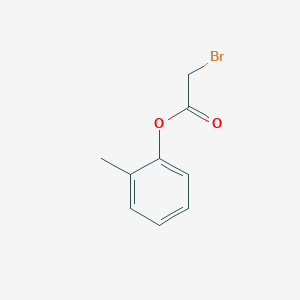
(2-methylphenyl) 2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl) 2-bromoacetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of bromoacetic acid and is characterized by the presence of a bromine atom attached to the alpha carbon of the acetate group, and a 2-methylphenyl group attached to the ester moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylphenyl) 2-bromoacetate can be synthesized through the esterification of 2-methylphenol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants, 2-methylphenol and bromoacetic acid, are fed into the reactor along with the acid catalyst. The reaction mixture is heated to the required temperature and maintained under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl) 2-bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Hydrolysis: The major products are 2-methylphenol and bromoacetic acid.
Reduction: The major product is the corresponding alcohol, (2-methylphenyl) ethanol.
Aplicaciones Científicas De Investigación
(2-Methylphenyl) 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2-methylphenyl) 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the 2-methylphenyl group.
Ethyl 2-bromoacetate: Similar in structure but has an ethyl group instead of the 2-methylphenyl group.
Phenyl 2-bromoacetate: Similar in structure but has a phenyl group instead of the 2-methylphenyl group.
Uniqueness
(2-Methylphenyl) 2-bromoacetate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This structural feature makes it distinct from other bromoacetate derivatives and allows for unique applications in organic synthesis and scientific research.
Propiedades
Número CAS |
63353-49-1 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(2-methylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C9H9BrO2/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-5H,6H2,1H3 |
Clave InChI |
RPOAKDSMKKNFDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


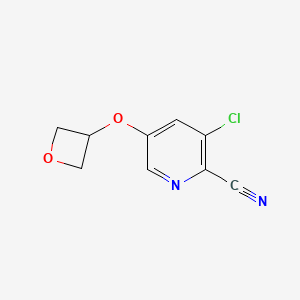
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
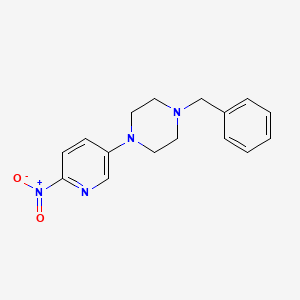
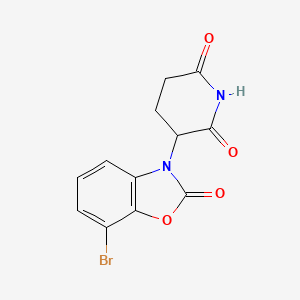
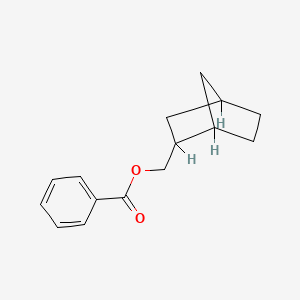
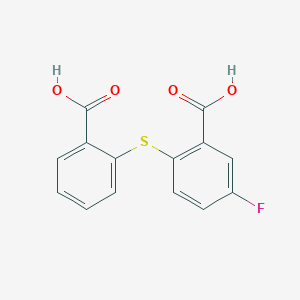
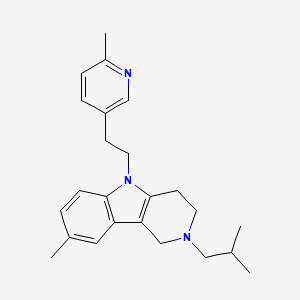
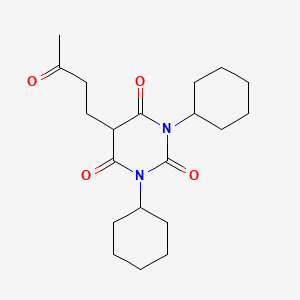
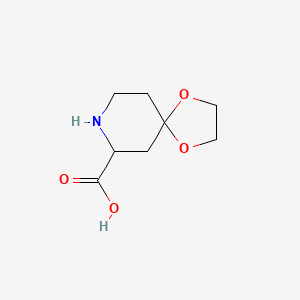
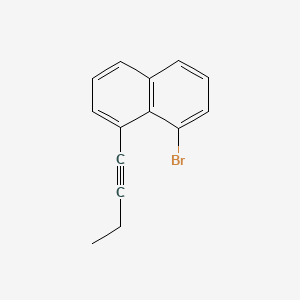

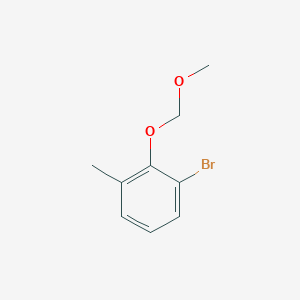
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

